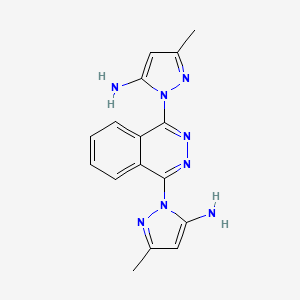
1,1'-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) is a complex organic compound that belongs to the class of heterocyclic compounds It features a phthalazine core linked to two pyrazole rings, each substituted with a methyl group and an amine group
Preparation Methods
The synthesis of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Attachment of Pyrazole Rings: The pyrazole rings are introduced through a condensation reaction involving 3-methyl-1H-pyrazole-5-amine and the phthalazine core.
Chemical Reactions Analysis
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide), and controlled temperatures.
Scientific Research Applications
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antituberculosis agent.
Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cellular processes in pathogenic microorganisms. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Comparison with Similar Compounds
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione have shown similar biological activities, including antimicrobial and anticonvulsant properties.
Pyrazole Derivatives: Pyrazole-based compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, also exhibit antimicrobial and antioxidant activities.
The uniqueness of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) lies in its dual pyrazole substitution, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications.
Properties
CAS No. |
93433-37-5 |
|---|---|
Molecular Formula |
C16H16N8 |
Molecular Weight |
320.35 g/mol |
IUPAC Name |
2-[4-(5-amino-3-methylpyrazol-1-yl)phthalazin-1-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H16N8/c1-9-7-13(17)23(21-9)15-11-5-3-4-6-12(11)16(20-19-15)24-14(18)8-10(2)22-24/h3-8H,17-18H2,1-2H3 |
InChI Key |
OIRWRGZCYOORNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















